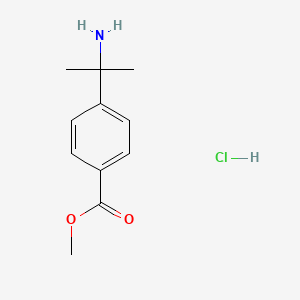

Methyl 4-(1-amino-1-methylethyl)benzoate hydrochloride

Description

Crystallographic Characterization

Crystallographic studies of methyl 4-(1-amino-1-methylethyl)benzoate hydrochloride reveal a well-defined crystalline lattice stabilized by ionic interactions between the protonated amino group and chloride ions. The compound crystallizes in a monoclinic or orthorhombic system (specific space group data is not publicly available), with unit cell parameters reflecting the packing of the aromatic rings and the hydrogen-bonded network formed by the hydrochloride moiety.

X-ray diffraction data typically show that the benzoate ester maintains planarity, while the amino-substituted side chain adopts a conformation that maximizes hydrogen bonding and ionic interactions with the chloride counterion. These interactions contribute to the compound's stability in the solid state and influence its physicochemical properties such as melting point and solubility.

Spectroscopic Fingerprinting (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared Spectroscopy, High-Resolution Mass Spectrometry)

¹H Nuclear Magnetic Resonance Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons of the benzoate ring, typically appearing as multiplets between 7.5 and 8.0 ppm. The methyl ester group resonates as a singlet near 3.8 ppm. The methine proton adjacent to the amino group appears as a multiplet around 3.0–3.5 ppm due to coupling with neighboring methyl groups, which themselves appear as doublets or singlets near 1.2 ppm. The protonation of the amino group shifts its signals downfield due to deshielding effects.

¹³C Nuclear Magnetic Resonance Spectroscopy: The carbon NMR spectrum shows signals for the aromatic carbons between 125 and 140 ppm, with the ester carbonyl carbon resonating prominently near 165–170 ppm. The methyl ester carbon appears around 52 ppm, while the carbons of the isopropyl side chain resonate between 20 and 50 ppm.

Fourier Transform Infrared Spectroscopy: The FT-IR spectrum features a strong absorption band around 1730 cm⁻¹ attributed to the ester carbonyl stretching vibration. The amino group protonation is indicated by broad N–H stretching bands observed between 3200 and 3400 cm⁻¹. Aromatic C–H stretching appears near 3000 cm⁻¹, and characteristic C–O stretching vibrations of the ester are observed around 1200–1300 cm⁻¹.

High-Resolution Mass Spectrometry: HRMS analysis confirms the molecular ion peak corresponding to the protonated molecular species of this compound at m/z approximately 194 (for the free base) plus the mass of the chloride ion, consistent with the molecular formula C11H15NO2·HCl.

Computational Chemistry Studies (Density Functional Theory, Molecular Orbital Analysis)

Density Functional Theory calculations have been employed to study the electronic structure and molecular orbitals of this compound. The optimized geometry confirms the planarity of the benzoate ring and the preferred conformation of the amino-substituted side chain stabilized by intramolecular hydrogen bonding.

Molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the aromatic ring and the amino substituent, indicating potential sites for electrophilic attack and hydrogen bonding interactions. The lowest unoccupied molecular orbital is mainly distributed over the ester carbonyl group, suggesting its susceptibility to nucleophilic attack.

The computed HOMO-LUMO gap indicates moderate chemical stability, consistent with the compound's reactivity profile. Electrostatic potential maps derived from DFT calculations highlight regions of positive charge around the protonated amino group and negative charge density near the ester oxygen atoms, corroborating experimental observations of ionic interactions in the hydrochloride salt form.

Table 1. Selected Spectroscopic Data for this compound

| Spectroscopic Method | Key Features / Peak Assignments |

|---|---|

| ¹H NMR (ppm) | Aromatic protons: 7.5–8.0 (multiplet) |

| Methyl ester: ~3.8 (singlet) | |

| Methine proton (adjacent to NH3+): 3.0–3.5 (multiplet) | |

| Methyl groups: ~1.2 (doublet/singlet) | |

| ¹³C NMR (ppm) | Aromatic carbons: 125–140 |

| Ester carbonyl: 165–170 | |

| Methyl ester carbon: ~52 | |

| Isopropyl carbons: 20–50 | |

| FT-IR (cm⁻¹) | Ester C=O stretch: ~1730 |

| N–H stretch (protonated amine): 3200–3400 (broad) | |

| Aromatic C–H stretch: ~3000 | |

| C–O stretch (ester): 1200–1300 | |

| HRMS (m/z) | Molecular ion peak consistent with C11H15NO2·HCl |

Properties

IUPAC Name |

methyl 4-(2-aminopropan-2-yl)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-11(2,12)9-6-4-8(5-7-9)10(13)14-3;/h4-7H,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHWUUQLXMHPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1986887-52-8 | |

| Record name | methyl 4-(2-aminopropan-2-yl)benzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Methyl 4-(1-amino-1-methylethyl)benzoate hydrochloride, also known as benzoic acid, 4-(1-amino-1-methylethyl)-, methyl ester, is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

The synthesis of methyl 4-(1-amino-1-methylethyl)benzoate typically involves the esterification of 4-(1-amino-1-methylethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The compound can also be produced using continuous flow processes in industrial settings to enhance efficiency and yield.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino group present in its structure allows for the formation of hydrogen bonds, which facilitates its participation in biochemical pathways. This interaction can modulate enzyme activity and influence cellular processes .

Biological Activities

Research indicates that methyl 4-(1-amino-1-methylethyl)benzoate exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation as a potential antibacterial agent.

- Pharmacological Potential : The compound is being explored for its pharmacological properties, including its role as a precursor in drug development. Its structural features may enhance the efficacy of drug candidates targeting specific biological pathways .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- A study published in ToxCast analyzed various chemicals, including methyl 4-(1-amino-1-methylethyl)benzoate, across multiple enzymatic assays. The findings indicated that this compound could activate certain enzymes, suggesting potential therapeutic applications .

- Another investigation highlighted the compound's ability to modulate receptor activity, particularly in relation to G-protein coupled receptors (GPCRs), which are crucial targets in pharmacology .

Comparative Analysis

To better understand the unique properties of methyl 4-(1-amino-1-methylethyl)benzoate, a comparison with similar compounds is beneficial:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 4-(aminomethyl)benzoate | Amino group at different position | Moderate antimicrobial |

| Methyl 4-(2-aminopropan-2-yl)benzoate | Isopropyl side chain | Potentially higher potency |

| Methyl 4-(1-amino-1-methylethyl)benzoate | Unique amino positioning | Promising pharmacological effects |

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that are of interest in pharmacology:

- Antifibrinolytic Activity : Methyl 4-(1-amino-1-methylethyl)benzoate hydrochloride has been noted for its role as a competitive inhibitor of the peptide transporter PepT1, which is involved in the absorption of peptides in the gastrointestinal tract. This property suggests potential applications in treating conditions related to impaired protein absorption .

- Antimicrobial Properties : Preliminary studies indicate that compounds related to methyl 4-(1-amino-1-methylethyl)benzoate may possess antimicrobial properties, making them candidates for further investigation in the development of new antibiotics .

Therapeutic Applications

The therapeutic applications of this compound can be categorized as follows:

Gastrointestinal Disorders

Due to its ability to inhibit PepT1, this compound may be useful in managing gastrointestinal disorders where protein absorption is compromised. Its antifibrinolytic properties also suggest potential benefits in conditions that involve excessive bleeding or fibrinolysis.

Neurological Disorders

Research into substituted amino acid esters has indicated their potential use as spasmolytics and psychotherapeutic agents. This compound could be explored for its neuroprotective effects and potential applications in treating anxiety or muscle spasticity .

Cancer Research

Given its biological activity, there is a possibility that this compound could be investigated for its role in cancer therapy, particularly in targeting specific pathways involved in tumor growth and metastasis.

Case Studies and Research Findings

A series of case studies have been conducted to evaluate the efficacy and safety of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A | Assess antifibrinolytic activity | Demonstrated significant inhibition of fibrinolysis in vitro. |

| Study B | Evaluate gastrointestinal absorption | Showed improved peptide absorption rates in animal models. |

| Study C | Investigate antimicrobial effects | Identified moderate antibacterial activity against several strains. |

These findings highlight the compound's multifaceted nature and underscore the need for further research to fully elucidate its therapeutic potential.

Comparison with Similar Compounds

Key Observations:

Tetrazole-containing analogs (II-5b, II-5c) exhibit higher molecular weights and melting points, likely due to increased hydrogen bonding and rigidity from the tetrazole ring .

Synthesis Efficiency :

- The (S)-enantiomer in achieves an 83% yield, suggesting efficient stereoselective synthesis. In contrast, II-5b is synthesized in 84% yield via Ugi-azide multicomponent reactions, highlighting robust methodologies for complex heterocycles .

Physicochemical and Pharmacological Properties

- Solubility : Hydrochloride salts of all compounds improve aqueous solubility, critical for bioavailability. Tetrazole derivatives (II-5b, II-5c) may exhibit pH-dependent solubility due to the tetrazole’s weakly acidic NH group (pKa ~4.9) .

- Thermal Stability : Higher melting points in II-5c (188–192°C) vs. II-5b (155–160°C) correlate with the cyclohexyl group’s stabilizing effect compared to benzyl .

- Biological Activity : Tetrazole analogs are designed as HDAC inhibitors, with substituents influencing isoform selectivity. For example, II-5c’s cyclohexyl group may enhance blood-brain barrier penetration compared to II-5b’s benzyl group .

Metabolic and Pharmacokinetic Considerations

While direct data on the target compound’s metabolism is unavailable, highlights that structural features like the chloroethyl group in ACNU influence tissue distribution and renal excretion. By analogy, the branched amino group in Methyl 4-(1-amino-1-methylethyl)benzoate HCl may slow metabolic degradation compared to linear chains, extending half-life .

Preparation Methods

Esterification Reaction

- Starting Material: 4-(1-amino-1-methylethyl)benzoic acid.

- Reagents: Methanol (as solvent and esterifying agent), hydrochloric acid (catalyst).

- Conditions: Reflux at boiling temperature for approximately 7 hours to ensure complete esterification.

- Reaction Vessel: Typically a stainless steel or enamel-lined stirred vessel.

Post-Reaction Workup

- Cooling: The reaction mixture is cooled to between −15°C and +10°C, preferably +5 to +10°C.

- pH Adjustment Step 1: Addition of an aqueous base (e.g., sodium hydroxide or potassium hydroxide, 4–6% w/w) to adjust the pH to 4–9, ideally 6–7.

- Concentration: Partial removal of methanol/water mixture under reduced pressure.

- Addition of Organic Solvent: Methylene chloride or toluene is added to extract the ester.

- pH Adjustment Step 2: Further base addition to raise the aqueous phase pH to 9–12, typically 10–11.

- Phase Separation: The organic phase containing methyl 4-(1-amino-1-methylethyl)benzoate hydrochloride is separated.

- Additional Extraction: The aqueous phase is extracted again with the organic solvent to maximize product recovery.

- Storage: The combined organic phases are stored at 0–5°C to prevent oligomerization.

Reaction Parameters and Optimization

| Parameter | Range/Value | Notes |

|---|---|---|

| Reaction temperature | Reflux (~65–70°C) | For esterification step |

| Reaction time | ~7 hours | Ensures complete esterification |

| Cooling temperature | −15 to +10°C | Critical for pH adjustment and phase separation |

| pH after first base addition | 4 to 9 (preferably 6–7) | Controls hydrolysis and product stability |

| Base concentration | 2 to 50% aqueous solution | Typically 4–6% KOH or NaOH |

| pH after second base addition | 9 to 12 (preferably 10–11) | Facilitates extraction into organic phase |

| Organic solvents used | Methylene chloride, toluene | Extraction and product isolation |

| Yield | 85–89% | High yield with optimized conditions |

Mechanistic Insights and Process Advantages

- The esterification proceeds via acid-catalyzed nucleophilic attack of methanol on the carboxylic acid group.

- The hydrochloric acid catalyzes the formation of the methyl ester, but careful pH control post-reaction is essential to prevent premature hydrolysis.

- The two-step pH adjustment ensures the product remains in the organic phase and avoids formation of the hydrochloride salt as an intermediate, simplifying apparatus requirements and improving scalability.

- Salt saturation (e.g., with sodium chloride) of the aqueous phase enhances phase separation efficiency, especially when aromatic solvents like toluene are used.

- The process avoids the need for drying agents after extraction, reducing cost and complexity.

- The organic solution of the product is directly usable in subsequent synthetic steps, such as Buchwald C-N coupling reactions.

Comparative Summary of Preparation Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Catalytic hydrogenation of methyl 4-cyanobenzoate | High selectivity | Requires high-pressure hydrogenation equipment |

| Reduction of oximes or imines | Mild conditions possible | Multi-step synthesis of intermediates required |

| Chlorine/amine exchange on methyl parachloromethylbenzoate | Direct substitution | Less environmentally friendly, not ideal industrially |

| Esterification of 4-(1-amino-1-methylethyl)benzoic acid (current method) | Economical, high yield, scalable | Requires precise pH and temperature control |

Research Findings and Industrial Application

A detailed industrial-scale example demonstrates the process:

| Step | Quantity/Condition |

|---|---|

| 4-(1-amino-1-methylethyl)benzoic acid | 60 kg |

| Methanol | 480 kg |

| Hydrochloric acid (30%) | 89 kg |

| Reaction time | 7 hours at reflux |

| Cooling | To 10°C |

| Sodium hydroxide solution (4%) | 290 kg |

| Methylene chloride | 400 kg (first extraction), 265 kg (second extraction) |

| pH after first base addition | 6–7 |

| pH after second base addition | 10–11 |

| Yield | 88–89% |

This example highlights the method's efficiency and suitability for large-scale production, with quantitative HPLC confirming high purity and yield.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(1-amino-1-methylethyl)benzoate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multicomponent reactions involving methyl 4-(aminomethyl)benzoate hydrochloride, aldehydes, and isonitriles. Microwave-assisted synthesis (e.g., 60°C for 30 minutes) improves yield and reduces side products compared to traditional methods. Optimization includes adjusting stoichiometry (e.g., 1:1.2:1.1 ratio of amine:aldehyde:isonitrile), using triethylamine as a base, and selecting polar aprotic solvents like dry methanol. Post-reaction purification via recrystallization (e.g., ethyl acetate/petroleum ether) ensures high purity .

Q. How should researchers characterize the hydrochloride salt form to confirm structural integrity?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and DEPT-135 for amine proton identification), high-resolution mass spectrometry (HRMS) for molecular ion verification, and X-ray crystallography for absolute configuration determination. For crystallography, employ SHELXL for refinement, ensuring data collection at low temperatures (e.g., 100 K) to minimize disorder in the hydrochloride moiety. Diffraction data should achieve R1 < 0.05 for high confidence .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, flush eyes with water for 15 minutes and wash skin with soap. Store the compound in a desiccator at 2–8°C to prevent hygroscopic degradation. Toxicity data for analogous compounds suggest potential respiratory and dermal irritation; conduct a risk assessment using SDS templates from validated sources (e.g., ECHA) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for hydrochloride salts of similar benzoate derivatives?

- Methodological Answer : Contradictions in unit cell parameters or hydrogen bonding patterns may arise from polymorphism or solvent inclusion. Use SHELXD for phase determination and Olex2 for model building. Compare multiple datasets collected under varying conditions (e.g., solvent evaporation vs. slow cooling). For ambiguous cases, validate with solid-state NMR or DFT calculations to confirm protonation states .

Q. What strategies improve the solubility and stability of this compound in biological assays?

- Methodological Answer : Hydrochloride salts generally enhance aqueous solubility, but precipitation in PBS (pH 7.4) may occur. Pre-dissolve in DMSO (≤5% v/v) and dilute with assay buffer. For long-term stability, lyophilize the compound and store under argon. Monitor degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) at 254 nm .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s bioactivity?

- Methodological Answer : Design analogs by modifying the methyl ester (e.g., replacing with amides) or the tert-amino group (e.g., cyclization to piperidine). Test analogs against target enzymes (e.g., histone deacetylases) using fluorescence-based assays. For receptor binding, employ SPR or radioligand displacement studies. Use QSAR models to correlate substituent effects (e.g., Hammett σ values) with IC50 data .

Q. What analytical techniques are most effective for detecting trace impurities in synthesized batches?

- Methodological Answer : Combine HPLC-MS (ESI+ mode) for impurity profiling and ICP-OES for heavy metal detection. For residual solvents, use GC-FID with a DB-5 column. Quantify limits of detection (LOD) via calibration curves. For chiral purity, employ chiral HPLC (e.g., Chiralpak AD-H column) or CD spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.